2-碘-6-(3-吡啶-4-基-1,2,4-噁二唑-5-基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

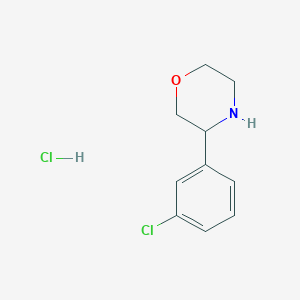

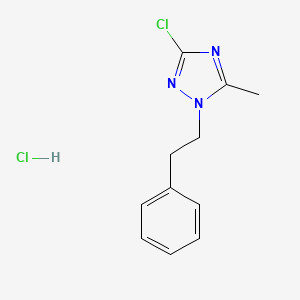

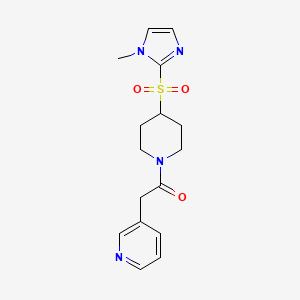

“2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” is a complex organic compound that contains an iodine atom, a phenol group, and a 1,2,4-oxadiazole ring attached to a pyridine ring . This compound is likely to be a part of a larger class of compounds that are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of “2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” would be characterized by the presence of an iodine atom, a phenol group, and a 1,2,4-oxadiazole ring attached to a pyridine ring . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .Chemical Reactions Analysis

The chemical reactions involving “2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” would likely involve the formation or breaking of bonds involving the iodine atom, the phenol group, or the 1,2,4-oxadiazole ring . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” would be influenced by its molecular structure. For example, the presence of the iodine atom could influence its reactivity, while the phenol group could influence its acidity .科学研究应用

化学合成和催化性质

2-碘-6-(3-吡啶-4-基-1,2,4-恶二唑-5-基)苯酚作为基础化合物用于合成各种金属配合物和有机分子,在催化和材料科学中具有潜在应用。例如,它已被用于合成双核苯氧基/乙酸盐桥联的锰(II)、钴(II)和锌(II)配合物,展示了其在配位化学中的多功能性及其对酯交换过程和潜在催化应用的意义 (Arora 等人,2012)。

光物理和发光性质

该化合物在新型发光材料的开发中也发挥着重要作用。对与目标化合物结构相似的四氢(咪唑并[1,5-a]吡啶-3-基)苯酚的研究表明,这些分子可以表现出较大的斯托克斯位移和较高的量子产率,使其在有机染料和荧光标记物的设计中具有价值 (Marchesi 等人,2019)。

在有机发光二极管(OLED)中的应用

此外,其结构类似物已被探索其在有机发光二极管(OLED)应用中的潜力。对含有恶二唑和噻二唑衍生物的铱配合物(类似于2-碘-6-(3-吡啶-4-基-1,2,4-恶二唑-5-基)苯酚的分子骨架)的研究揭示了辅助配体的修饰如何影响光物理性质,包括发射颜色和器件效率。这证明了该化合物在开发 OLED 技术用先进材料中的相关性 (Liu 等人,2015)。

光致发光和磁性

该化合物的作用扩展到配位配合物的发光和磁性性质的研究中。例如,已经合成了基于类似吡啶基恶二唑基苯酚配体的锌(II)和钴(II)配合物,展示了不同的发光行为和磁相互作用。这些发现有助于理解分子结构和功能特性之间的关系,这对于设计用于传感器、磁存储和其他应用的功能材料至关重要 (Gao 等人,2014)。

作用机制

安全和危害

未来方向

The future directions for research on “2-Iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol” could include further exploration of its biological activity, the development of novel efficient and convenient methods for its synthesis, and its potential applications in various fields such as medicine and materials science .

属性

IUPAC Name |

2-iodo-6-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8IN3O2/c14-10-3-1-2-9(11(10)18)13-16-12(17-19-13)8-4-6-15-7-5-8/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSLMGRZZYWASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)C2=NC(=NO2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2782517.png)

![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2782518.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2782523.png)

![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2782525.png)

![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2782526.png)

![N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2782534.png)